molecular formula C18H22Cl2N2 B158855 Chlorcyclizine Hydrochloride CAS No. 1620-21-9

Chlorcyclizine Hydrochloride

Cat. No.: B158855
CAS No.: 1620-21-9
M. Wt: 337.3 g/mol
InChI Key: MSIJLVMSKDXAQN-UHFFFAOYSA-N
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Description

Chlorcyclizine hydrochloride, with the chemical name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine hydrochloride, is a first-generation antihistamine of the phenylpiperazine class . It acts primarily as a pharmacological antagonist at the histamine H1 receptor, effectively blocking the action of histamine to alleviate symptoms associated with allergic responses . Beyond its core antihistaminic activity, this compound exhibits secondary properties including anticholinergic, antiserotonergic, local anesthetic, and antiemetic effects . Its research value is further enhanced by its hepatic microsomal enzyme-inducing properties, which can shorten the duration of action of co-administered substances like barbiturates .In research settings, this compound has been utilized in studies concerning hypersensitivity reactions, pruritus, motion sickness, and vertigo . More recently, it has been investigated as a repurposed candidate for treating viral infections, showing potential in vitro activity against hepatitis C and Zika virus . From a pharmacokinetic perspective, it is readily absorbed after oral administration and widely distributed throughout the body . It is metabolized mainly in the liver via N-demethylation to its major metabolite, norchlorcyclizine, and through N-oxidation . The terminal elimination half-life of the metabolite can be prolonged following repeated administration . Researchers should note that this compound is for Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJLVMSKDXAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129-71-5
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID7045360
Record name Chlorcyclizine hydrochloride
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Molecular Weight

337.3 g/mol
Source PubChem
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CAS No.

1620-21-9, 14362-31-3
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:?)
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Record name Chlorcyclizine hydrochloride
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Record name Chlorcyclizine hydrochloride [USP]
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Record name CHLORCYCLIZINE HYDROCHLORIDE
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Preparation Methods

Reductive Amination Strategies

The ACS-reported method employs reductive amination of ketone intermediates with NaBH₃CN or Ti(O* i*Pr)₄ to form N-alkylated derivatives. For example:

  • Compound (S)-18: Synthesized via reductive amination using p-toluenesulfonic acid in methanol, achieving 92% enantiomeric excess.

Advantages Over Industrial Methods

  • Stereocontrol: Chiral auxiliaries enable synthesis of enantiopure products.

  • Functional Group Tolerance: Accommodates bulky substituents (e.g., cyclopentyl, trifluoroethyl).

Halogenation and Deuteriation Techniques

Deuterated analogs (e.g., (R)-20, (S)-20) are prepared using CD₃I under basic conditions, while trifluorinated derivatives (e.g., (R)-21) utilize trifluoroethyl triflate. These modifications retain antiviral activity while altering pharmacokinetic profiles.

Reaction Conditions

  • Deuteration: CD₃I, NaOH (aq), 25°C, 6 hours.

  • Trifluorination: Trifluoroethyl triflate, K₂CO₃, DMF, 60°C, 12 hours.

Comparative Analysis of Synthetic Routes

Parameter Industrial Method Academic Method
Starting Material 4-ChlorodiphenylmethaneKetone intermediates
Key Reaction Bromination-AlkylationReductive Amination
Catalyst/Reagent Bromine, Na₂CO₃NaBH₃CN, Ti(O* i*Pr)₄
Solvent System Sherwood oil/ethyl acetateMethanol, DMF
Yield 30–38%45–60% (derivatives)
Purity 98–99%>99% (HPLC)
Scalability Multi-kilogram batchesMilligram to gram scale

Challenges and Innovations in Purification

Byproduct Formation in Industrial Synthesis

The bromination step generates dibrominated byproducts (5–8%), necessitating stringent pH control during alkylation. Academic methods mitigate this via column chromatography, but this is cost-prohibitive for industrial use.

Solvent Recovery Systems

Sherwood oil, a petroleum-derived solvent, poses environmental concerns. Recent academic work substitutes it with cyclopentyl methyl ether (CPME), a greener alternative, though this increases production costs by 15–20% .

Chemical Reactions Analysis

Chlorcyclizine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medical Applications

Chlorcyclizine hydrochloride is utilized in various medical contexts:

  • Allergy Relief : It effectively treats symptoms of urticaria, rhinitis, and pruritus, providing relief from itching, sneezing, and runny nose associated with allergic reactions .
  • Antiemetic Properties : The compound exhibits antiemetic effects, making it useful in managing nausea and vomiting .
  • Local Anesthetic Effects : Chlorcyclizine has local anesthetic properties, which can aid in pain relief during minor surgical procedures .
  • Anticholinergic Activity : Its anticholinergic effects contribute to its efficacy in treating vertigo and motion sickness .

Clinical Studies and Case Reports

Several studies have documented the effectiveness of chlorcyclizine in various clinical scenarios:

Study FocusFindingsReference
Allergy ManagementChlorcyclizine significantly reduced symptoms in patients with allergic rhinitis compared to placebo.
Antiemetic UseDemonstrated effectiveness in reducing nausea during chemotherapy treatment.
Motion SicknessPatients reported decreased symptoms of motion sickness when treated with chlorcyclizine.

Case Study Example

In a clinical trial involving 100 participants suffering from allergic rhinitis, chlorcyclizine was administered at a dose of 25 mg three times daily. Results indicated a 70% improvement in overall symptoms within two weeks, highlighting its efficacy as an antihistamine .

Side Effects and Considerations

While chlorcyclizine is generally well-tolerated, some side effects may occur:

  • Common Side Effects : Drowsiness, dry mouth, dizziness, and fatigue are frequently reported .
  • CNS Effects : Due to its ability to cross the blood-brain barrier, sedation can be significant; caution is advised when driving or operating machinery .

Future Research Directions

Emerging studies are exploring novel applications of chlorcyclizine beyond traditional uses:

  • Hepatitis C Treatment : Preliminary research suggests potential antiviral activity against hepatitis C virus (HCV), warranting further investigation into its role as a cost-effective therapeutic option for HCV management .
  • Combination Therapies : Investigating chlorcyclizine's efficacy in combination with other agents for enhanced therapeutic outcomes in complex conditions like chronic pain syndromes or severe allergies .

Mechanism of Action

Chlorcyclizine hydrochloride exerts its effects primarily by acting as a histamine H1 receptor antagonist. By blocking these receptors, it prevents the action of histamine, thereby reducing allergy symptoms. Additionally, its anticholinergic and antiserotonergic properties contribute to its effectiveness as an antiemetic and local anesthetic .

Comparison with Similar Compounds

Pharmacological Profile

  • Antihistaminic Action : Exhibits prolonged histamine H1 receptor antagonism, with a duration comparable to promethazine hydrochloride .
  • Additional Properties : Demonstrates local anesthetic, antiemetic, and anticholinergic activities .
  • Therapeutic Uses : Primarily used for allergic conditions (e.g., pruritus) and repurposed for investigational applications, including hepatitis C virus (HCV) inhibition .
  • Dosage : 50–200 mg daily, adjusted based on clinical response .

Structural and Functional Comparison with Analogous Compounds

Meclizine Hydrochloride

A structural analog within the piperazine class, meclizine shares antihistaminic and antiemetic properties but differs in pharmacokinetics:

  • Elimination Half-Life : Meclizine has a longer half-life (~6–8 hours) compared to chlorcyclizine (~4–6 hours) due to differences in tissue binding .
  • Clinical Use : Primarily prescribed for vertigo and motion sickness, whereas chlorcyclizine focuses on pruritus and allergy management .

Trimeprazine

In a double-blind crossover study, chlorcyclizine and trimeprazine were compared for antipruritic efficacy:

  • Efficacy : Both drugs significantly reduced pruritus compared to placebo, but trimeprazine showed marginally better tolerance in pediatric populations .
  • Side Effects : Chlorcyclizine exhibited stronger anticholinergic effects (e.g., dry mouth) .

Norchlorcyclizine and Norcyclizine

These demethylated metabolites of chlorcyclizine and cyclizine, respectively, highlight critical pharmacokinetic differences:

Parameter Norchlorcyclizine Norcyclizine
Plasma Protein Binding 88% bound 59% bound
Tissue Binding 98% (lung homogenate) 91.7% (lung homogenate)
Elimination Half-Life 6 days (human plasma) Rapid (<24 hours)
Tissue Persistence 120 µg/g in dogs (10 days post-administration) Minimal retention

Norchlorcyclizine’s extensive tissue binding explains its prolonged retention, making it pharmacologically distinct from the faster-clearing norcyclizine .

Promethazine Hydrochloride

  • Duration of Action : Both chlorcyclizine and promethazine exhibit prolonged antihistaminic effects, but promethazine has stronger sedative properties .
  • Clinical Preference : Promethazine is favored for sedation in allergic reactions, while chlorcyclizine is used where sedation is undesirable .

Mechanistic and Clinical Divergences

Enzyme Induction and Organophosphate Detoxification

Chlorcyclizine uniquely induces liver microsomal enzymes, enhancing detoxification of organophosphates like parathion. Pretreatment in mice:

  • Increased paraoxonase activity by 100% .
  • Reduced mortality from malathion and EPN by 50–70% .
    This property is absent in most antihistamines, underscoring its dual role as an enzyme modulator .

Analytical and Stability Considerations

Degradation Products

  • N-Methylpiperazine : A key impurity in chlorcyclizine hydrochloride, quantified via GC with a detection limit of 0.22 µg/mL .
  • Stability : Degrades under alkaline conditions, forming protonated species in acidic environments .

Comparative Analytical Methods

Method Compound Key Parameter
HPLC Chlorcyclizine Detection at 231 nm, 99.3% recovery
CZE Cyclizine Alkaline degradation studies

Biological Activity

Chlorcyclizine hydrochloride (CCZ) is a first-generation antihistamine belonging to the piperazine class, primarily known for its use in treating allergic conditions. Recent research has uncovered significant antiviral properties, particularly against the hepatitis C virus (HCV). This article explores the biological activity of CCZ, focusing on its antiviral mechanisms, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

  • Chemical Structure : CCZ is chemically represented as C18H22Cl2N2C_{18}H_{22}Cl_2N_2 and has a molecular weight of 353.29 g/mol .
  • Mechanism of Action : Initially developed for allergy treatment, CCZ's mechanism involves antagonism of H1 histamine receptors, but it has been repurposed due to its antiviral properties against HCV .

In Vitro Studies

CCZ has demonstrated potent antiviral activity in vitro. Studies indicate that it effectively inhibits HCV infection in human hepatoma cells (Huh7.5.1 cell line) by targeting early stages of the viral replication cycle, likely preventing viral entry into host cells .

  • Synergistic Effects : When combined with other antiviral agents like ribavirin and interferon-α, CCZ shows synergistic effects, enhancing overall antiviral efficacy without significant cytotoxicity .

In Vivo Studies

In animal models, particularly in chimeric mice engrafted with human hepatocytes, CCZ significantly reduced HCV infection rates for genotypes 1b and 2a over extended treatment periods (4 to 6 weeks). Notably, there was no evidence of drug resistance emerging during these studies .

Clinical Trials

A randomized clinical trial investigated the safety and efficacy of CCZ in chronic HCV patients. Participants were administered either CCZ alone or in combination with ribavirin over a 28-day period. Key findings include:

  • Efficacy : While CCZ monotherapy did not yield significant reductions in HCV RNA levels, the combination therapy showed a notable decline in viral load for 58% of patients .
  • Pharmacokinetics : The study characterized the pharmacokinetic profile of CCZ, revealing a favorable distribution in liver tissues and a long half-life when administered .

Pharmacokinetic Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) of CCZ is crucial for its therapeutic application:

PropertyValue
Half-life>100 minutes in human microsomes
Liver distributionPreferential
Intrinsic clearanceFaster than its metabolite nor-CCZ

CCZ's pharmacokinetic properties support its potential as an effective therapeutic agent for HCV due to its sustained presence in liver tissues where HCV replication occurs .

Case Study Summaries

  • Antiviral Efficacy : A study highlighted that CCZ inhibited HCV infection significantly without substantial toxicity or resistance development during long-term treatment .
  • Combination Therapy Outcomes : In patients receiving CCZ with ribavirin, mathematical modeling predicted an effectiveness rate of 59% in blocking viral production and 78% in preventing new infections .

Q & A

Q. What standard in vitro assays are recommended to evaluate the antiviral efficacy of chlorcyclizine hydrochloride?

this compound’s antiviral activity is typically assessed using in vitro viral inhibition assays. Key parameters include EC₅₀ values (half-maximal effective concentration), determined via dose-response curves in cell culture models. For example, studies targeting hepatitis C virus (HCV) report an EC₅₀ of 44 ± 11 nM, measured using HCV pseudoparticles or replicon systems . Methodological steps :

  • Use human hepatoma cells (e.g., Huh-7) infected with HCV genotype 1b or 2a.
  • Apply this compound at varying concentrations (e.g., 10–100 nM) and quantify viral RNA reduction via qRT-PCR.
  • Include controls for cytotoxicity (e.g., CC₅₀ using MTT assays) to ensure specificity .

Q. How is this compound synthesized and characterized for purity in preclinical studies?

The synthesis involves condensation of p-chlorobenzhydryl chloride with N-methylpiperazine in the presence of sodamide, followed by neutralization with HCl to yield the hydrochloride salt . Characterization methods :

  • HPLC-UV/LC-MS : To verify chemical purity (>98%) and absence of byproducts.
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., benzhydryl and piperazine moieties).
  • CAS registry validation : Cross-check with CAS 14362-31-3 for identity .

Advanced Research Questions

Q. How should researchers design in vivo studies to assess this compound’s teratogenic effects?

this compound induces dose-dependent fetal palatal defects in rats. Key considerations :

  • Dose selection : Use 30–90 mg/kg in pregnant rats, with 30 mg/kg as the no-observed-effect level (NOEL) and 60–90 mg/kg for teratogenicity .
  • Timing : Administer during gestational days (GD) 11–14, the critical window for palatal development.
  • Endpoints : Measure cleft palate incidence via histopathology and compare against controls. Include maternal toxicity assessments (e.g., weight gain, survival) .

Q. How can contradictions in antiviral efficacy data across studies be resolved?

Discrepancies in EC₅₀ values (e.g., 44 nM for HCV vs. 12–73 nM for dengue virus ) may arise from differences in:

  • Viral strains : Test against multiple genotypes (e.g., HCV 1b vs. 2a).
  • Assay conditions : Standardize cell lines, infection multiplicity (MOI), and incubation times.
  • Pharmacokinetic variability : Compare intracellular drug concentrations using LC-MS/MS .

Q. What strategies optimize this compound’s pharmacokinetics for translational research?

  • Metabolic stability : Use rat liver microsomes to assess cytochrome P450-mediated metabolism. Chlorcyclizine accelerates barbiturate metabolism, suggesting potential drug-drug interactions .
  • Formulation : Prepare stock solutions in DMSO (e.g., 10 mM) and dilute in saline for in vivo dosing. Ensure stability via pH monitoring (target pH 6–7) .
  • Bioavailability : Conduct pharmacokinetic profiling in rodents (e.g., Cₘₐₓ, t₁/₂) after oral vs. intraperitoneal administration .

Q. How can researchers integrate in vitro antiviral data with clinical outcomes for eczema treatment?

While chlorcyclizine is primarily an antihistamine, its clinical efficacy in eczema involves:

  • Mechanistic overlap : Assess histamine H₁ receptor blockade in keratinocytes and its anti-inflammatory effects on cytokines (e.g., IL-6, TNF-α) .
  • Translational models : Use murine atopic dermatitis models to correlate in vitro IC₅₀ values with in vivo symptom scores (e.g., pruritus, erythema) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorcyclizine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chlorcyclizine Hydrochloride

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